molecular formula C22H28FN3O6S B3024222 (3R,5R)-Rosuvastatin CAS No. 1242184-42-4

(3R,5R)-Rosuvastatin

Cat. No. B3024222
M. Wt: 481.5 g/mol
InChI Key: BPRHUIZQVSMCRT-UHFFFAOYSA-N
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Description

“(3R,5R)-Rosuvastatin” is the (3R,5R)-enantiomer of Rosuvastatin . It is a competitive HMG-CoA reductase inhibitor . Rosuvastatin is used for the treatment, prevention, and combination therapy of lipid-related disorders .


Synthesis Analysis

The synthesis of Rosuvastatin involves a multi-step synthetic pathway including commonly practiced reaction mechanisms such as cyclocondensation, dehydrogenation, and modified Wittig reactions . A novel asymmetric synthesis of a (3R,5S)-dihydroxyhexanoic ester, which serves as the precursor for generating the side chain of rosuvastatin, is synthesized from d-glucose and coupled with a phosphonium ylide derived from an appropriately substituted pyrimidine moiety .


Molecular Structure Analysis

The molecular formula of “(3R,5R)-Rosuvastatin” is C22H28FN3O6S . The molecular weight is 481.5 g/mol . The structure of Rosuvastatin includes a six-membered heterocyclic ring compounds, specifically pyrimidine scaffolds .


Chemical Reactions Analysis

Rosuvastatin acts primarily in the liver, where decreased hepatic cholesterol synthesis leads to an upregulation of hepatic low-density lipoprotein (LDL) receptors, increased LDL uptake by the liver, and decreased plasma cholesterol levels . The rosuvastatin synthetic route includes a multi-step synthetic pathway including commonly practiced reaction mechanisms such as cyclocondensation, dehydrogenation, and modified Wittig reactions .


Physical And Chemical Properties Analysis

The molecular weight of “(3R,5R)-Rosuvastatin” is 481.5 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 10 . The Rotatable Bond Count is 10 . The Exact Mass is 481.16828496 g/mol .

Safety And Hazards

When handling “(3R,5R)-Rosuvastatin”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN3O6S/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRHUIZQVSMCRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70861387
Record name 7-[4-(4-Fluorophenyl)-2-[(methanesulfonyl)(methyl)amino]-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70861387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,5R)-Rosuvastatin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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